N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine
Overview
Description
N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine is a chemical compound with the molecular formula C31H49NO2 and a molecular weight of 467.73 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a phenoxyethoxy group attached to a benzyl group and a hexadecanamine chain .
Preparation Methods
The synthesis of N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine involves several steps. The general synthetic route includes the following steps:
Formation of the phenoxyethoxy group: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.
Attachment to the benzyl group: The 2-phenoxyethanol is then reacted with benzyl chloride to form 3-(2-phenoxyethoxy)benzyl chloride.
Formation of the final compound: The 3-(2-phenoxyethoxy)benzyl chloride is then reacted with hexadecanamine under basic conditions to form this compound.
Industrial production methods for this compound typically involve similar steps but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine involves its interaction with specific molecular targets and pathways. The phenoxyethoxy group allows the compound to interact with hydrophobic regions of proteins, while the hexadecanamine chain can interact with lipid membranes. These interactions can modulate protein function and cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
N-[3-(2-Phenoxyethoxy)benzyl]-1-hexadecanamine can be compared with other similar compounds, such as:
N-[3-(2-Phenoxyethoxy)benzyl]-1-octadecanamine: This compound has a similar structure but with an octadecanamine chain instead of a hexadecanamine chain.
N-[3-(2-Phenoxyethoxy)benzyl]-1-dodecanamine: This compound has a dodecanamine chain, making it shorter than this compound.
N-[3-(2-Phenoxyethoxy)benzyl]-1-tetradecanamine: This compound has a tetradecanamine chain, which is also shorter than the hexadecanamine chain.
The uniqueness of this compound lies in its specific chain length and the presence of the phenoxyethoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(2-phenoxyethoxy)phenyl]methyl]hexadecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-24-32-28-29-20-19-23-31(27-29)34-26-25-33-30-21-16-15-17-22-30/h15-17,19-23,27,32H,2-14,18,24-26,28H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUJSYHSQVTGQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)OCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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